molecular formula C22H32N2OS B11327863 N-[2-(Piperidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide

N-[2-(Piperidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide

Cat. No.: B11327863
M. Wt: 372.6 g/mol
InChI Key: NFHNOBOWPGKEFF-UHFFFAOYSA-N
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Description

N-[2-(Piperidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of structural elements, including a piperidine ring, a thiophene ring, and an adamantane core. This compound is of significant interest in various fields of scientific research due to its potential pharmacological properties and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Piperidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction involving a suitable piperidine precursor.

    Introduction of the Thiophene Ring: The thiophene ring is incorporated via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment to the Adamantane Core: The adamantane core is linked to the intermediate compound through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Piperidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide bond can be reduced to an amine under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[2-(Piperidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an antiviral or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(Piperidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Piperidin-1-YL)ethyl]adamantane-1-carboxamide: Lacks the thiophene ring, which may alter its pharmacological properties.

    N-[2-(Thiophen-2-YL)ethyl]adamantane-1-carboxamide: Lacks the piperidine ring, affecting its chemical reactivity and biological activity.

Uniqueness

N-[2-(Piperidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide is unique due to the presence of both the piperidine and thiophene rings, which confer distinct chemical and biological properties. This combination allows for diverse reactivity and potential therapeutic applications that are not observed in similar compounds.

Properties

Molecular Formula

C22H32N2OS

Molecular Weight

372.6 g/mol

IUPAC Name

N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)adamantane-1-carboxamide

InChI

InChI=1S/C22H32N2OS/c25-21(22-12-16-9-17(13-22)11-18(10-16)14-22)23-15-19(20-5-4-8-26-20)24-6-2-1-3-7-24/h4-5,8,16-19H,1-3,6-7,9-15H2,(H,23,25)

InChI Key

NFHNOBOWPGKEFF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CS5

Origin of Product

United States

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